molecular formula C19H22N2O2S2 B11624652 5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one CAS No. 438458-77-6

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one

Cat. No.: B11624652
CAS No.: 438458-77-6
M. Wt: 374.5 g/mol
InChI Key: ZRRMHGYBDYODNQ-FOCLMDBBSA-N
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Description

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a thiazole-oxoindole hybrid compound characterized by a central indolin-2-one scaffold fused with a thiazolidin-4-one ring. The structure features a 1-butyl substituent on the indole moiety and a 3-isobutyl group on the thiazole ring, along with a thioxo (C=S) group at position 2 of the thiazolidinone (Fig. 1). This compound is synthesized via condensation reactions between substituted isatin derivatives and 2-thioxothiazolidin-4-one precursors under acidic conditions, as exemplified by analogous synthetic routes in related hybrids .

Key spectral data for such compounds include IR absorption bands for NH (~3160 cm⁻¹) and C=O (~1696 cm⁻¹) groups, as well as distinct ¹H-NMR signals for alkyl substituents (e.g., δ 2.84–3.61 ppm for morpholino or alkyl protons) . The compound’s safety profile highlights hazards such as environmental toxicity and flammability, necessitating stringent storage (dry, ventilated areas) and handling protocols (use of PPE, avoidance of ignition sources) .

Properties

CAS No.

438458-77-6

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5E)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S2/c1-4-5-10-20-14-9-7-6-8-13(14)15(17(20)22)16-18(23)21(11-12(2)3)19(24)25-16/h6-9,12H,4-5,10-11H2,1-3H3/b16-15+

InChI Key

ZRRMHGYBDYODNQ-FOCLMDBBSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CC(C)C)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-butyl-2-oxoindoline-3-carbaldehyde with 3-isobutyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the indolinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted indolinone and thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in cancer research, the compound may inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The indolinone moiety is known to interact with various biological targets, potentially disrupting key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-oxoindole hybrids exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole-Oxoindole Hybrids

Compound Name Substituents (R₁, R₂) Key Spectral Data (IR, ¹H-NMR) Pharmacological Activity Safety Profile
5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one R₁ = Butyl, R₂ = Isobutyl IR: 3160 (NH), 1696 cm⁻¹ (C=O); NMR: δ 2.84–3.61 (alkyl) Not explicitly reported Environmental toxicity, flammable
5-(5-Morpholinosulfonyl-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one (2a) R₁ = Morpholinosulfonyl, R₂ = Phenyl IR: 3160 (NH), 1696 cm⁻¹ (C=O); NMR: δ 7.40–7.60 (aromatic) Antibacterial, antifungal activity Data not available
5-(5-Morpholinosulfonyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one (2b) R₁ = Morpholinosulfonyl, R₂ = Methyl IR: 3160 (NH), 1696 cm⁻¹ (C=O); NMR: δ 2.84 (CH₃) Moderate antimicrobial activity Data not available
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one R₁ = Propyl, R₂ = Bromo Data not reported Not reported Likely higher toxicity (bromine)

Key Observations

Substituent Effects on Physicochemical Properties: Alkyl vs. Electron-Withdrawing Groups: Morpholinosulfonyl (2a, 2b) and bromo (compound in ) substituents may modulate electronic properties, affecting reactivity and binding interactions.

Spectral Consistency :
All compounds share characteristic IR bands for NH and C=O groups, confirming the conserved thiazole-oxoindole core. Variations in ¹H-NMR signals (e.g., aromatic protons in 2a vs. alkyl protons in the target compound) reflect substituent differences .

Pharmacological and Safety Profiles: Compounds with morpholinosulfonyl groups (2a, 2b) demonstrate antimicrobial activity, suggesting this substituent may enhance bioactivity . The target compound’s safety risks (flammability, environmental toxicity) contrast with unreported hazards for 2a and 2b, likely due to differences in alkyl chain length and absence of sulfonyl groups .

Synthetic Methodology : All analogs are synthesized via acid-catalyzed condensation, but substituent choice (e.g., bromo in ) may require modified reaction conditions or purification steps .

Biological Activity

5-(1-Butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula: C19H22N2O2S2C_{19}H_{22}N_{2}O_{2}S_{2}. Its structure consists of an indolin core linked to a thiazolidin ring, which is significant in determining its biological activity. The presence of thioxo and oxo groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₂S₂
Molecular Weight366.52 g/mol
CAS Number618078-05-0

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties . Research has shown that compounds with similar structural motifs often demonstrate cytotoxic effects against various cancer cell lines. Notably, derivatives containing thiazolidin and indolin frameworks have been linked to inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • MTT Assay Results :
    • In vitro studies using the MTT assay demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer), with IC50 values indicating potent activity.
  • Mechanistic Insights :
    • Molecular docking studies reveal that the compound interacts with topoisomerase I, an essential enzyme for DNA replication, suggesting a potential mechanism for its anticancer effects. This interaction may lead to DNA damage and subsequent apoptosis in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Similar thiazolidin derivatives have been reported to possess broad-spectrum antimicrobial properties, which may extend to this compound.

Relevant Findings

  • Inhibition Studies :
    • Research indicates that compounds with thiazolidin structures exhibit significant inhibitory effects against various bacterial strains, suggesting that this compound may also act against pathogenic microorganisms.
  • Structure-Activity Relationship (SAR) :
    • Studies on related compounds highlight the importance of structural modifications in enhancing antimicrobial efficacy. The presence of specific functional groups, such as thio and oxo moieties, appears crucial for bioactivity.

Summary of Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence
AnticancerSignificant cytotoxicity against HeLa and HCT116
AntimicrobialPotential activity against various bacterial strains

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